molecular formula C16H10Cl2N2O3S B2920575 Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate CAS No. 1226456-04-7

Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate

Cat. No. B2920575
CAS RN: 1226456-04-7
M. Wt: 381.23
InChI Key: OSXOOBMVOCDWLM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Research by Desai, Shihora, and Moradia (2007) highlighted the synthesis of new quinazolines, including derivatives related to Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate, which exhibited promising antibacterial and antifungal activities against pathogens like Eschericia coli, Staphylococcus aureus, and Candida albicans (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Cancer Research

  • Tubulin Polymerization Inhibitor : A study by Minegishi et al. (2015) explored the antiproliferative activity of certain indenopyrazoles, which are structurally related to Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate. One compound, in particular, showed promising activity against human cancer cells, attributed to its ability to inhibit tubulin polymerization (Minegishi, H., et al., 2015).

Chemical Synthesis Techniques

  • Synthesis and Characterization : The work by Ukrainets et al. (2014) involved the cyclization of a compound structurally similar to Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate, demonstrating its utility in complex chemical synthesis processes (Ukrainets, I., et al., 2014).

Corrosion Inhibition

  • Metal Corrosion Inhibition : A study by Kadhim et al. (2017) found that compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one, which are related to the target compound, demonstrated significant corrosion inhibition properties on mild steel (Kadhim, A., et al., 2017).

Mechanism of Action

The mechanism of action of “Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate” are not explicitly mentioned in the available literature .

Future Directions

Quinazolinones, a class of compounds to which “Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate” belongs, are known as “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, future research could focus on exploring the potential applications of this compound in drug development .

properties

IUPAC Name

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S/c1-23-15-4-2-10(17)6-13(15)20-9-12(8-19)24(21,22)16-5-3-11(18)7-14(16)20/h2-7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXOOBMVOCDWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(5-chloro-2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

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